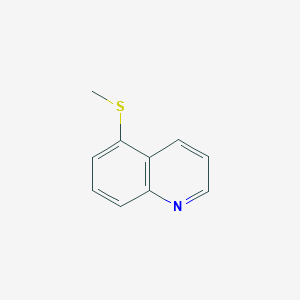

5-methylsulfanylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLZEBCBFTUAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902631 | |

| Record name | NoName_3170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfanylquinoline and Its Analogues

Direct Synthesis of 5-Methylsulfanylquinoline Core

The direct synthesis approach involves constructing the bicyclic quinoline (B57606) system from acyclic or monocyclic precursors that already contain the methylsulfanyl group. This ensures the substituent is correctly placed from the outset.

Ring-Closure Reactions Incorporating the Methylsulfanyl Moiety

The Doebner–von Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgiipseries.org

While specific literature examples detailing the synthesis of this compound via this method are not prevalent, a viable synthetic route can be proposed based on the general mechanism. The reaction would logically employ 3-(methylsulfanyl)aniline as the key starting material. The reaction proceeds through an initial 1,4-Michael addition of the aniline to an α,β-unsaturated carbonyl compound, such as crotonaldehyde or methyl vinyl ketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to yield the aromatic quinoline core.

A plausible reaction scheme is outlined below:

Reactants : 3-(Methylsulfanyl)aniline and an α,β-unsaturated carbonyl compound (e.g., acrolein).

Conditions : Strong acid catalyst (e.g., HCl, H₂SO₄) and an oxidizing agent (often a Schiff's base intermediate or nitrobenzene). acs.org

Product : this compound.

The regioselectivity of the cyclization ensures the formation of the 5-substituted product due to the para-directing effect of the amino group and the meta-position of the methylsulfanyl group relative to the cyclization site.

| Aniline Precursor | Carbonyl Compound | Typical Catalyst/Conditions | Expected Product |

|---|---|---|---|

| 3-(Methylsulfanyl)aniline | Acrolein | HCl or H₂SO₄, Oxidant | This compound |

| 3-(Methylsulfanyl)aniline | Crotonaldehyde | HCl or H₂SO₄, Oxidant | 2-Methyl-5-methylsulfanylquinoline |

| 3-(Methylsulfanyl)aniline | Methyl vinyl ketone | HCl or H₂SO₄, Oxidant | 4-Methyl-5-methylsulfanylquinoline |

Three-component coupling reactions, often catalyzed by transition metals, have become a powerful tool for the convergent synthesis of complex heterocyclic structures like quinolines. scielo.bracs.org These reactions typically involve the condensation of an aniline, an aldehyde, and a third component, such as an alkyne, to rapidly build the quinoline scaffold. scielo.br

For the synthesis of this compound, 3-(methylsulfanyl)aniline would serve as the amine component. The general process involves the in-situ formation of an imine from the aniline and an aldehyde, which then undergoes a metal-catalyzed reaction with the third component (e.g., a terminal alkyne). This is followed by an intramolecular cyclization and aromatization to afford the substituted quinoline. Various metal catalysts, including those based on iron (FeCl₃) and ytterbium (Yb(OTf)₃), have been successfully employed. scielo.brresearchgate.net

The selection of the aldehyde and alkyne components allows for the introduction of diverse substituents at other positions of the quinoline ring. For instance, reacting 3-(methylsulfanyl)aniline with benzaldehyde and phenylacetylene would theoretically yield 5-methylsulfanyl-2,4-diphenylquinoline.

| Aniline | Aldehyde | Alkyne | Catalyst Example | Expected Product |

|---|---|---|---|---|

| 3-(Methylsulfanyl)aniline | Formaldehyde | Phenylacetylene | FeCl₃ or Yb(OTf)₃ | 5-Methylsulfanyl-2-phenylquinoline |

| 3-(Methylsulfanyl)aniline | Benzaldehyde | Phenylacetylene | FeCl₃ or Yb(OTf)₃ | 5-Methylsulfanyl-2,4-diphenylquinoline |

A novel and conceptually distinct approach allows for the synthesis of 2-(alkylsulfanyl)quinoline analogues. This one-pot method involves the reaction of aryl isothiocyanates with allenic or acetylenic carbanions, followed by alkylation. researchgate.netresearchgate.net The process proceeds through the formation of an N-aryl-1-aza-1,3,4-triene intermediate, which subsequently undergoes a 6π-electrocyclization to form the quinoline ring. researchgate.net

In this strategy, the aromatic isothiocyanate provides the nitrogen atom and the benzene (B151609) portion of the quinoline core, while the carbanion and alkylating agent build the pyridine (B92270) ring and introduce the alkylsulfanyl group at the C2-position. While this method directly yields 2-alkylsulfanyl derivatives rather than the 5-methylsulfanyl isomer, it represents a significant methodology for accessing structurally related and potentially valuable analogues. A copper-catalyzed cascade annulation involving isothiocyanates, alkynes, and diaryliodonium salts has also been reported as an efficient route to functionalized quinolines. nih.gov

Functional Group Interconversions on Pre-formed Quinoline Rings

An alternative to direct synthesis is the modification of a quinoline ring that is already assembled. This approach relies on introducing the methylsulfanyl group onto a quinoline precursor that bears a suitable leaving group at the 5-position.

Nucleophilic aromatic substitution (SₙAr) is a primary method for functionalizing halo-substituted heteroaromatic compounds. nih.govnih.gov The quinoline ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions with a good leaving group like bromine or chlorine.

To synthesize this compound, a 5-haloquinoline, such as 5-bromoquinoline or 5-chloroquinoline, can be treated with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) or methanethiol (CH₃SH) in the presence of a base are common reagents for this transformation. The reaction proceeds via the addition of the thiomethoxide nucleophile to the C5 position of the quinoline ring, forming a Meisenheimer-like intermediate, followed by the elimination of the halide ion to restore aromaticity. This method is often efficient and provides a direct route to the target compound from readily available haloquinolines.

General Reaction : 5-Bromoquinoline + Sodium Thiomethoxide → this compound + Sodium Bromide

Typical Solvents : Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate the reaction.

This strategy is a cornerstone of synthetic chemistry for introducing thioether functionalities onto aromatic and heteroaromatic scaffolds. nih.gov

Alkylation Reactions of Thiolated Quinoline Precursors

The most direct method for the synthesis of this compound involves the S-alkylation of quinoline-5-thiol. This reaction is a classical nucleophilic substitution where the thiolate anion, a potent nucleophile, attacks an electrophilic methylating agent.

The general reaction scheme involves the deprotonation of quinoline-5-thiol to form the more nucleophilic thiolate, followed by its reaction with a methylating agent.

Reaction Scheme:

Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base and solvent is crucial for the efficiency of the reaction. Typically, a non-nucleophilic base such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃) is employed to generate the thiolate in situ. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction pathway.

Table 1: Reaction Conditions for the Alkylation of Quinoline-5-thiol

| Methylating Agent | Base | Solvent | Temperature (°C) |

| Methyl iodide | K₂CO₃ | Acetone | Reflux |

| Methyl iodide | NaH | DMF | 0 to rt |

| Dimethyl sulfate | K₂CO₃ | Acetone | Reflux |

This table presents typical conditions for the S-methylation of quinoline-5-thiol. The specific conditions may vary depending on the scale and desired purity of the product.

Research has shown that this method provides high yields of the desired this compound, often with minimal purification required. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Advanced this compound Derivatives

The this compound core can be further elaborated to access a diverse range of derivatives with potentially enhanced biological or material properties. This is achieved through regioselective functionalization of the quinoline ring or by utilizing the methylsulfanyl group for further transformations.

Regioselective Functionalization Strategies

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the nitrogen atom in the pyridine ring and the methylsulfanyl group on the benzene ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, while the methylsulfanyl group is an ortho-, para-directing activator for the benzene ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene moiety of the this compound scaffold.

Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives with substitution at the C6 and C8 positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-methylsulfanylquinoline and 8-Nitro-5-methylsulfanylquinoline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-methylsulfanylquinoline and 8-Bromo-5-methylsulfanylquinoline |

| Acylation | RCOCl, AlCl₃ | 6-Acyl-5-methylsulfanylquinoline and 8-Acyl-5-methylsulfanylquinoline |

This table outlines the expected major products from the electrophilic aromatic substitution of this compound based on directing group effects.

While the quinoline ring itself is electron-deficient and can undergo nucleophilic attack, particularly at the C2 and C4 positions, the presence of the electron-donating methylsulfanyl group at C5 can modulate this reactivity. However, by introducing electron-withdrawing groups onto the ring system, for example, through the electrophilic substitution reactions mentioned above, the propensity for nucleophilic attack can be enhanced.

For instance, a nitro group at the C6 or C8 position would further activate the quinoline system towards nucleophilic aromatic substitution (SNAr) or the addition of organometallic reagents.

Coupling Reactions for Derivatization

To introduce further diversity, palladium-catalyzed cross-coupling reactions are invaluable tools. To utilize these methods, a halo-substituted this compound is typically required as a coupling partner. For example, a bromo- or iodo-substituent can be introduced at a specific position (e.g., C6 or C8) via electrophilic halogenation.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. A 6-bromo-5-methylsulfanylquinoline, for example, could be coupled with various organozinc reagents (R-ZnX) to introduce a wide range of alkyl, aryl, or vinyl substituents at the C6 position.

Table 3: Examples of Negishi-type Coupling Reactions with 6-Bromo-5-methylsulfanylquinoline

| Organozinc Reagent (R-ZnX) | Palladium Catalyst | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | 6-Phenyl-5-methylsulfanylquinoline |

| Methylzinc chloride | Pd(PPh₃)₄ | 6-Methyl-5-methylsulfanylquinoline |

| Vinylzinc chloride | Pd(PPh₃)₄ | 6-Vinyl-5-methylsulfanylquinoline |

This table illustrates the versatility of the Negishi cross-coupling reaction for the derivatization of a halogenated this compound precursor.

These synthetic methodologies provide a robust platform for the generation of a library of this compound analogues, enabling the exploration of their structure-activity relationships in various scientific fields.

Three-Component Cross-Coupling Strategies

Three-component cross-coupling reactions represent a highly convergent and efficient strategy for the synthesis of polysubstituted quinolines. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step from simple and readily available starting materials.

A notable example is the copper-catalyzed three-component cascade cyclization for the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. scielo.br This reaction proceeds under mild conditions and exhibits a broad substrate scope with excellent regioselectivity. The resulting quinoline-4-thiol can be a precursor to this compound through further functionalization. The proposed mechanism involves the stabilization of a high-valent vinyl copper intermediate by the sulfur atom, which plays a crucial role in controlling the regioselectivity of the reaction.

The general applicability of three-component reactions for quinoline synthesis is well-documented. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org Lewis acid-mediated three-component coupling of aldehydes, amines, and alkynes has also been successfully employed to generate a variety of substituted quinolines. scielo.br While not specifically targeting this compound, these methods highlight the potential of three-component strategies in accessing diverse quinoline scaffolds. By choosing a nitrile component with a methylsulfanyl group at the appropriate position, it is conceivable that these methods could be adapted for the direct synthesis of this compound analogues.

The table below summarizes the key features of a relevant copper-catalyzed three-component reaction.

| Catalyst | Reactants | Product | Key Features | Reference |

| Copper | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Quinoline-4-thiols | Broad substrate scope, Excellent regioselectivity, Mild conditions | scielo.br |

Formation of Complex Architectures from this compound Building Blocks

While the direct synthesis of this compound can be envisaged through the methodologies described above, its utility as a building block for the construction of more complex molecular architectures is an area of significant interest. The methylsulfanyl group can serve as a handle for further functionalization or influence the reactivity of the quinoline ring in subsequent transformations.

Construction of Fused Ring Systems

The synthesis of fused quinoline systems is of great importance in medicinal chemistry. Although specific examples starting from this compound are not extensively reported, methodologies for the synthesis of fused quinolines from other substituted quinolines can provide insights into potential synthetic routes. For instance, intramolecular Friedel-Crafts acylation is a common strategy for the synthesis of tetracyclic-fused quinoline systems. researchgate.net It is plausible that a this compound derivative bearing a suitable carboxylic acid side chain could undergo such a cyclization to form a fused system.

Furthermore, manganese-catalyzed direct synthesis of ring-fused quinolines from γ-amino alcohols and ketones or secondary alcohols has been reported. rsc.org The adaptability of this method to a 5-methylsulfanyl-substituted γ-amino alcohol could provide a direct entry into fused quinoline systems containing the methylsulfanyl moiety.

Synthesis of Multi-Substituted Quinoline Scaffolds

The this compound core can be further elaborated to introduce additional substituents, leading to multi-substituted quinoline scaffolds with diverse properties. While direct examples are limited, the functionalization of other substituted quinolines offers a blueprint for potential transformations. For example, the synthesis of ring-substituted 4-aminoquinolines has been achieved through a two-step method involving the condensation of anilines with Meldrum's acid and trimethyl-orthoformate, followed by conversion of the resulting 4-hydroxyquinoline to the 4-aminoquinoline (B48711). ucsf.edu A similar strategy could be envisioned starting with a 3-methylsulfanylaniline to generate a 5-methylsulfanyl-4-aminoquinoline, which could then be further functionalized at the amino group or other positions on the quinoline ring.

Moreover, transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of multi-substituted quinolines. Although not specifically demonstrated on this compound, these methods are widely used to introduce aryl, alkyl, and other functional groups onto the quinoline scaffold. The electronic properties of the methylsulfanyl group may influence the regioselectivity of such reactions, potentially directing substitution to specific positions on the quinoline ring.

Chemical Reactivity and Reaction Mechanisms of 5 Methylsulfanylquinoline

Reactivity of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic governs its reactivity in protonation, Lewis basicity, and N-alkylation reactions.

The basicity of the quinoline nitrogen allows it to readily accept a proton from an acid. The pKa of the conjugate acid of quinoline is approximately 4.9, and while specific studies on the pKa of 5-methylsulfanylquinoline are not widely available, the electronic effect of the methylsulfanyl group at the 5-position is expected to influence this value. The sulfur atom can exhibit both electron-donating and electron-withdrawing properties, which can modulate the electron density on the nitrogen atom and thus its basicity.

As a Lewis base, the quinoline nitrogen can coordinate to various Lewis acids. This property is fundamental in its role as a ligand in coordination chemistry, forming complexes with metal ions. The methylsulfanyl group can also participate in coordination, potentially leading to bidentate chelation depending on the metal center and reaction conditions.

The nucleophilic nitrogen atom of this compound can be alkylated by various alkylating agents, leading to the formation of N-alkyl-5-methylsulfanylquinolinium salts. mdpi.com This process is a quaternization reaction, where the nitrogen atom becomes positively charged. mdpi.com The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. rsc.org

The efficiency of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govbeilstein-journals.org For instance, the use of more reactive alkylating agents or the application of heat can increase the reaction rate. mdpi.com The quaternization of quinolines is a key step in the synthesis of various functional dyes and compounds with potential biological applications. mdpi.com

Table 1: Examples of N-Alkylation Reactions of Quinolines

| Reactant | Alkylating Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Quinoline | Methyl Iodide | N-Methylquinolinium Iodide | Reflux in acetone | nih.gov |

| Aniline | Benzyl alcohol | N-phenylbenzylamine | Au/MIL-53, 130 °C | d-nb.info |

| Primary Amines | Alcohols | Secondary Amines | [Ru(p-cymene)Cl2]2, dppf or DPEphos | nih.gov |

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group (-SCH3) is a versatile functional group that can undergo several transformations, most notably oxidation at the sulfur atom.

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. vulcanchem.com These oxidation states significantly alter the electronic properties and reactivity of the molecule.

Mild oxidation of this compound results in the formation of 5-(methylsulfinyl)quinoline. This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The sulfur atom in the sulfoxide (B87167) is chiral, and asymmetric oxidation methods can be employed to produce enantioenriched sulfoxides. The methylsulfinyl group is a valuable intermediate in organic synthesis.

Further oxidation of the sulfoxide or more vigorous oxidation of the sulfide (B99878) directly yields 5-(methylsulfonyl)quinoline. smolecule.com Stronger oxidizing agents like potassium permanganate (B83412) or excess hydrogen peroxide are typically used for this transformation. nih.gov The resulting sulfone group is a strong electron-withdrawing group, which significantly impacts the electronic distribution and reactivity of the quinoline ring system. smolecule.com The synthesis of such sulfones is often a key step in the development of compounds with specific pharmacological properties. nih.gov

Table 2: Oxidation of Methylsulfanyl Group

| Starting Material | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-(4-methylthio)phenyl-7,8-substituted-quinoline-4-yl)methanol | Oxone | 2-(4-methylsulfonyl)phenyl-7,8-substituted-quinoline-4-yl)methanol | THF/water, room temperature | nih.gov |

| 3-Methylsulfanyl-nitroquinolines | Nitrating mixture | 3-Methylsulfinyl-nitroquinolines | -5 °C | researchgate.netmolaid.com |

Nucleophilic Displacements at the Sulfur-Carbon Bond

The sulfur-carbon bond in aryl methyl thioethers, such as this compound, can be susceptible to nucleophilic attack, although this is less common than reactions involving the aromatic ring. The reactivity at the sulfur atom is often initiated by its conversion to a better leaving group. For instance, oxidation of the sulfide to a sulfoxide or sulfone significantly enhances the electrophilicity of the adjacent carbon atoms.

While direct nucleophilic displacement on the C(sp³)-S bond of an unactivated thioether is challenging, certain reagents can facilitate this transformation. For example, studies on aryl methyl thioethers have shown that reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can mediate the cleavage of the C(sp³)–S bond. mdpi.comorganic-chemistry.orgacs.orgnih.gov This process typically involves the formation of a sulfonium (B1226848) intermediate, which is then susceptible to nucleophilic attack. The selectivity for cleaving the methyl C(sp³)–S bond versus the aryl C(sp²)–S bond can be controlled, with the C(sp³)–S bond being more labile under specific conditions. organic-chemistry.orgacs.orgnih.gov For example, NFSI has been shown to selectively cleave the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.orgacs.orgnih.gov

In a related context, studies on 2-(methylsulfonyl)quinoline (B98942) demonstrate that the methylsulfonyl group, an excellent leaving group, can be readily displaced from the highly activated 2-position of the quinoline ring by various nucleophiles, including Grignard reagents and carbanions. jst.go.jp This suggests that if the methylsulfanyl group in the 5-position were oxidized to a methylsulfonyl group, it would become a viable leaving group for nucleophilic aromatic substitution, although the 5-position is less activated towards nucleophilic attack than the 2- or 4-positions.

Cleavage and Rearrangement Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group can participate in several cleavage and rearrangement reactions, which are of significant synthetic utility.

Cleavage Reactions: As mentioned previously, the selective cleavage of the C(sp³)–S bond in aryl methyl thioethers is achievable. Metal-free methods using reagents like N-chlorosuccinimide (NCS) can transform aryl methyl thioethers into valuable products such as aryl aldehydes or dithioacetals, depending on the solvent used. mdpi.com These reactions proceed via a proposed thionium (B1214772) intermediate, highlighting the importance of the aryl group in stabilizing the reactive species. mdpi.com Similarly, N-fluorobenzenesulfonimide (NFSI) can be used to cleave the methyl C(sp³)–S bond to generate unsymmetrical disulfides. organic-chemistry.orgacs.orgnih.gov

| Reagent | Solvent | Product Type | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Chloroform | Aryl Aldehyde | mdpi.com |

| N-Chlorosuccinimide (NCS) | Fluorobenzene | Dithioacetal | mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Not specified | Unsymmetrical Disulfide | organic-chemistry.orgacs.orgnih.gov |

Rearrangement Reactions: A notable reaction involving sulfur ylides is the Sommelet-Hauser rearrangement . drugfuture.comwikipedia.org This reaction involves the organic-chemistry.orgacs.org-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) salt, and an analogous transformation can occur with sulfonium salts. drugfuture.comnumberanalytics.comnumberanalytics.com For this compound, this would first require the formation of a sulfonium salt, for example, by alkylation with an alkyl halide. Deprotonation of a carbon adjacent to the sulfonium center would generate a sulfur ylide. If the ylide is formed at the methyl group, it can undergo a organic-chemistry.orgacs.org-sigmatropic rearrangement. In the case of 5-(dimethylsulfonium)quinoline, the ylide could rearrange to introduce a methyl group at the ortho position (C-6), a process that competes with the Stevens rearrangement. wikipedia.org

The general mechanism involves the deprotonation of an acidic proton to form an ylide, which then undergoes a concerted, pericyclic organic-chemistry.orgacs.org-sigmatropic rearrangement, followed by tautomerization to restore aromaticity. wikipedia.orgwikipedia.org

Reactivity of the Quinoline Ring System

The reactivity of the quinoline ring in this compound is a product of the fused pyridine (B92270) and benzene (B151609) rings, further modulated by the electronic effects of the methylsulfanyl substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. Substitution generally takes place at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk

The methylsulfanyl (-SMe) group is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring through resonance. organicchemistrytutor.comlibretexts.org In this compound, the -SMe group is at position 5. Its directing effect would favor substitution at the ortho positions (C-4 and C-6) and the para position (C-8).

The final regiochemical outcome is determined by the combination of these effects:

Inherent Quinoline Reactivity: Favors C-5 and C-8.

-SMe Directing Effect: Favors C-4, C-6, and C-8.

The convergence of these effects strongly suggests that the C-8 position will be highly favored for electrophilic substitution. The C-6 position is also a likely site of attack, being ortho to the activating -SMe group. The C-4 position in the pyridine ring is generally deactivated towards electrophiles, making substitution there less probable. Therefore, electrophilic attack is predicted to yield a mixture of 8-substituted and 6-substituted products, with the former likely predominating. For example, nitration of quinoline with nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkmasterorganicchemistry.com For this compound, nitration would be expected to proceed under milder conditions and favor the 8- and 6-positions.

| Position | Influence of Quinoline Nucleus | Influence of -SMe Group (at C-5) | Predicted Outcome |

|---|---|---|---|

| 4 | Deactivated (Pyridine ring) | Activated (ortho) | Unlikely |

| 6 | Activated (Benzene ring) | Activated (ortho) | Possible Product |

| 7 | Activated (Benzene ring) | (meta) | Unlikely |

| 8 | Highly Activated (Benzene ring) | Activated (para) | Major Product |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on quinoline occurs preferentially on the electron-deficient pyridine ring, typically at the C-2 and C-4 positions, especially if a good leaving group is present. uop.edu.pkresearchgate.netquimicaorganica.org The methylsulfanyl group at C-5 is on the benzenoid ring and is not a good leaving group itself. Therefore, this compound is not expected to undergo nucleophilic substitution at the C-5 position under standard SNAr conditions.

However, the compound could undergo nucleophilic substitution if a leaving group were present at the 2- or 4-position. The methylsulfanyl group at C-5 would have a minor electronic influence on the rate of such a reaction. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key, and the negative charge is best accommodated when it can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C-2 and C-4 positions. quimicaorganica.org

Radical Reactions and Their Pathways

The methylsulfanyl group can influence the radical chemistry of this compound. Aryl sulfides are known to react with hydroxyl radicals, leading to the formation of sulfur-centered radical cations (ArS(•+)Me). acs.org This can occur either through direct electron transfer or via the formation of an initial OH-adduct. acs.org In acidic solutions, the formation of the radical cation is often favored. acs.org

Once formed, the this compound radical cation could undergo various reactions, such as dimerization or reaction with other nucleophiles. Additionally, photoredox catalysis has been used to generate aryl sulfide radical cations from electron-rich arenes, which can then couple with other radicals in C-S bond formation reactions. beilstein-journals.orgbeilstein-journals.org This indicates that the this compound system could potentially be a substrate in photocatalytic radical reactions.

It is important to note that not all reactions involving thioethers are radical-mediated. For instance, certain copper-catalyzed methylthiolation reactions have been shown through radical-trap experiments to proceed via a non-radical pathway. bohrium.com

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound and related compounds provide insight into the observed reactivity and selectivity.

C-S Bond Cleavage: Mechanistic studies of C(sp³)–S bond cleavage in aryl methyl thioethers by reagents like NBS or NFSI suggest the formation of halo-sulfonium intermediates. organic-chemistry.org These intermediates are highly reactive and facilitate the subsequent nucleophilic attack and bond cleavage.

Sommelet-Hauser Rearrangement: The mechanism is well-established as a concerted organic-chemistry.orgacs.org-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com This pericyclic pathway explains the observed migration of an alkyl group from the sulfur atom to the ortho position of the aromatic ring.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). masterorganicchemistry.com The regioselectivity is determined by the relative stability of the possible intermediates formed upon attack at different positions. For this compound, the stability of the arenium ion is enhanced by resonance delocalization of the positive charge involving the lone pairs of the sulfur atom when attack occurs at the ortho and para positions (C-6 and C-8).

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the initial addition of the nucleophile to form a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.org The rate-determining step is typically the formation of the anionic intermediate.

Radical Reactions: Proposed mechanisms for radical reactions often involve an initial single-electron transfer (SET) to or from the thioether. For example, in photocatalyzed reactions, the excited photocatalyst can accept an electron from the thioether to form a radical cation, which then undergoes further reaction. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the tautomeric mechanisms, reactivity, and spectroscopic properties of complex quinoline derivatives containing a methylsulfanyl group, providing theoretical support for understanding their chemical behavior. nih.gov

Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics exclusively for this compound are not extensively documented in publicly available literature. However, the reactivity of the quinoline ring system is well-understood to be influenced by the electronic nature of its substituents. The methylsulfanyl (-SCH3) group is known to be a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pairs on the sulfur atom which can be donated to the aromatic ring through resonance. At the same time, sulfur's electronegativity exerts an electron-withdrawing inductive effect.

In the context of this compound, the methylsulfanyl group is expected to influence the rates of reactions such as electrophilic substitution. For electrophilic attack on the benzenoid ring of the quinoline, the -SCH3 group at the 5-position would activate the ring, primarily at positions 6 and 8. The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. mdpi.com

Computational studies on related aromatic sulfur compounds provide some insight into the thermodynamics of reactions. For instance, theoretical calculations on (methylthio)benzene have been used to determine its geometric parameters and rotational barriers, which are influenced by the interaction between the sulfur atom and the aromatic π-system. researchgate.net Such fundamental data for this compound would be essential for accurately modeling its reaction thermodynamics, including the enthalpy and Gibbs free energy of formation for reactants, transition states, and products. Without direct experimental or computational studies on this compound, kinetic and thermodynamic parameters can only be inferred from analogous systems.

Table 1: Postulated Influence of the 5-Methylsulfanyl Group on Reaction Parameters

| Reaction Type | Expected Kinetic Effect | Postulated Thermodynamic Influence |

| Electrophilic Aromatic Substitution | Rate enhancement compared to unsubstituted quinoline on the benzenoid ring. | Stabilization of cationic intermediates (e.g., Wheland intermediate) through resonance donation from the sulfur atom. |

| Nucleophilic Aromatic Substitution | The -SCH3 group is not a strong activating or deactivating group for nucleophilic attack. The pyridine ring's inherent electron deficiency would be the dominant factor. | Minimal direct thermodynamic influence from the -SCH3 group on the stability of Meisenheimer-like intermediates. |

| Oxidation of Sulfur | The methylsulfanyl group can be oxidized to sulfoxide (-SOCH3) or sulfone (-SO2CH3), which would alter the electronic properties and subsequent reactivity. | The oxidation is typically an exothermic process. |

Identification of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification of transient intermediates. For reactions involving this compound, several types of intermediates can be postulated based on established quinoline chemistry and the reactivity of the methylsulfanyl group.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. For this compound, electrophilic attack on the benzenoid ring would lead to the formation of such an intermediate, with the positive charge delocalized over the aromatic system and stabilized by the electron-donating methylsulfanyl group.

Spectroscopic techniques such as NMR and mass spectrometry are powerful tools for detecting and characterizing reaction intermediates. nih.govdbatu.ac.in For instance, in situ monitoring of reactions can sometimes allow for the direct observation of these transient species. Chemical trapping, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, is another common method to infer the existence of an intermediate. dbatu.ac.in

In a study on the reactivity of 2-(methylsulfanyl)quinoline with trimethylsilyllithium, a lithium enamide intermediate was identified. lumenlearning.com This demonstrates that under specific conditions, intermediates other than the classical Wheland intermediates can be formed, highlighting the diverse reactivity of methylsulfanyl-substituted quinolines.

Table 2: Potential Reaction Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Method of Identification/Postulation |

| Electrophilic Aromatic Substitution | Wheland Intermediate (Arenium Ion) | Postulated based on established mechanisms of electrophilic aromatic substitution. mdpi.com |

| Nucleophilic Addition to the Pyridine Ring | Anionic Sigma Complex | Postulated for reactions with strong nucleophiles. |

| Reaction with Organometallics | Lithium Enamide Intermediate | Identified in a related 2-(methylsulfanyl)quinoline system via subsequent reactions with electrophiles. lumenlearning.com |

| Oxidation of Sulfur | Sulfonium Ion | Postulated in electrophilic attack on the sulfur atom. |

Structure-Reactivity Relationships

The relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of physical organic chemistry. For substituted aromatic compounds like this compound, these relationships can often be quantified using linear free-energy relationships, such as the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

The methylsulfanyl group (-SCH3) has both an electron-withdrawing inductive effect and an electron-donating resonance effect. The net effect depends on the position of the substituent and the nature of the reaction. For electrophilic aromatic substitution, the resonance effect typically dominates, making the -SCH3 group an activating, ortho-, para-director.

In a study on the reductive elimination from palladium(IV) fluoride (B91410) complexes bearing substituted benzo[h]quinoline (B1196314) ligands, a Hammett plot was constructed. nih.gov While this study did not include a 5-methylsulfanyl substituent, it illustrates the utility of such analyses in understanding the influence of substituents on the reactivity of the quinoline system. For electrophilic substitution on the benzenoid ring of this compound, a negative ρ value would be expected, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate.

The position of the substituent on the quinoline ring is also critical. A substituent at the 5-position primarily influences the reactivity of the benzenoid ring. Its effect on the pyridine ring is less direct. The inherent electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack and more prone to nucleophilic attack, a characteristic that is modulated by the electronic properties of substituents on the benzenoid part of the molecule.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

| -SCH3 | +0.15 | -0.04 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -Br | +0.39 | +0.23 |

| -NO2 | +0.71 | +0.78 |

Data sourced from established literature on Hammett constants.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the intricate connectivity and electronic environment of atoms within a molecule. For 5-methylsulfanylquinoline, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign all proton and carbon signals.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities, and scalar couplings. The aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The methyl protons of the methylsulfanyl group, in contrast, appear as a singlet in the upfield region, usually around 2.5 ppm. The precise chemical shifts and coupling constants are instrumental in determining the substitution pattern on the quinoline core.

Detailed analysis of the coupling patterns (e.g., doublet, triplet, doublet of doublets) allows for the determination of the relative positions of the protons on the quinoline ring. For instance, ortho-coupled protons will typically exhibit larger coupling constants (J values) compared to meta- or para-coupled protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | dd | 4.2, 1.7 |

| H-3 | 7.45 | dd | 8.3, 4.2 |

| H-4 | 8.40 | dd | 8.3, 1.7 |

| H-6 | 7.58 | d | 7.5 |

| H-7 | 7.70 | t | 7.9 |

| H-8 | 8.10 | d | 8.3 |

| S-CH₃ | 2.60 | s | - |

Note: The data presented in this table is a representative example based on known spectral data for similar quinoline derivatives and may not reflect the exact experimental values for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the quinoline ring typically resonate in the aromatic region (120-150 ppm). The carbon atom attached to the nitrogen (C-2) and the carbon atom at the ring junction (C-8a) often show characteristic downfield shifts. The methyl carbon of the methylsulfanyl group will appear at a significantly higher field, generally in the range of 15-20 ppm.

| Carbon | Chemical Shift (ppm) |

| C-2 | 150.5 |

| C-3 | 121.2 |

| C-4 | 136.0 |

| C-4a | 129.5 |

| C-5 | 130.0 |

| C-6 | 125.8 |

| C-7 | 128.9 |

| C-8 | 127.4 |

| C-8a | 148.3 |

| S-CH₃ | 15.7 |

Note: The data presented in this table is a representative example based on known spectral data for similar quinoline derivatives and may not reflect the exact experimental values for this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is particularly useful for tracing the connectivity of the protons within the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is crucial for identifying connections between different spin systems and for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the protons of the methyl group (S-CH₃) would be expected to show a correlation to the C-5 carbon of the quinoline ring.

Dynamic NMR (DNMR) is a specialized technique used to study the rates and energetics of conformational changes in molecules. In the case of this compound, DNMR studies could potentially be employed to investigate the rotational barrier around the C5-S bond. By monitoring the NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier for rotation of the methylsulfanyl group. Such studies would provide valuable information about the conformational flexibility and preferred spatial orientation of the substituent. However, specific dynamic NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₉NS), the expected exact mass can be calculated. An experimental HR-MS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

| Ion Formula | Calculated m/z | Observed m/z |

| [C₁₀H₉NS + H]⁺ | 176.0528 | Data not available |

Note: The observed m/z value is dependent on experimental measurement and is not available in the currently reviewed literature.

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its quinoline ring and methylsulfanyl substituent. Key diagnostic peaks include:

Aromatic C-H Stretching: Weak to medium bands appear in the 3000–3100 cm⁻¹ region, characteristic of the C-H stretching vibrations of the quinoline ring.

Aliphatic C-H Stretching: Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group are observed in the 2850–2980 cm⁻¹ range.

C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands between 1400 cm⁻¹ and 1620 cm⁻¹ are assigned to the stretching vibrations of the C=C and C=N bonds within the aromatic quinoline framework.

C-S Stretching: The stretching vibration of the C-S bond typically appears as a weak to medium absorption band in the 600–800 cm⁻¹ region. Its precise position can be influenced by conjugation with the aromatic system.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000–3100 | C-H Stretch | Aromatic (Quinoline) |

| 2850–2980 | C-H Stretch | Aliphatic (Methyl) |

| 1400–1620 | C=C / C=N Stretch | Aromatic Ring |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic ring system. Key features include:

Ring Breathing Modes: Intense bands associated with the symmetric "breathing" modes of the quinoline ring are prominent in the spectrum, typically found in the 1000–1300 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration, which may be weak in the IR spectrum, can sometimes produce a more distinct signal in the Raman spectrum.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region of the spectrum.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000–3100 | Aromatic C-H Stretch |

| 1000–1300 | Aromatic Ring Breathing |

X-ray Crystallography

While spectroscopic methods confirm the molecular structure, X-ray crystallography provides the ultimate proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would be required to determine the crystal system, space group, and unit cell dimensions of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Such an analysis would yield precise information on the packing of molecules in the crystal lattice and reveal any intermolecular interactions, such as π–π stacking between the quinoline rings. As of this writing, specific crystallographic data for this compound has not been reported in publicly accessible literature.

Table 4: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

From the crystallographic data, it is possible to determine the precise molecular geometry, including all bond lengths and bond angles. This information would confirm the planarity of the quinoline ring system and establish the orientation of the methylsulfanyl group relative to the ring. The C-S and S-CH₃ bond lengths and the C-S-C bond angle would be determined with very high precision, providing valuable data for computational modeling and understanding the electronic effects of the substituent. Without an experimentally determined crystal structure, these parameters cannot be definitively reported.

Table 5: Key Bond Parameters (Hypothetical)

| Bond/Angle | Value |

|---|---|

| C5–S Bond Length (Å) | Data not available |

| S–CH₃ Bond Length (Å) | Data not available |

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are instrumental in characterizing the nuanced electronic and structural features of this compound. These techniques probe the molecule's interaction with electromagnetic radiation, offering a deeper understanding of its fundamental properties.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are primarily investigated using UV-Visible and fluorescence spectroscopy. The quinoline core possesses a π-conjugated system that gives rise to characteristic electronic transitions. The introduction of the methylsulfanyl (-SCH3) group at the 5-position can modulate these properties.

UV-Visible Absorption: The UV-Visible absorption spectrum of this compound is expected to exhibit multiple absorption bands arising from π → π* and n → π* transitions within the quinoline ring. The sulfur atom of the methylsulfanyl group has lone pairs of electrons that can interact with the π-system of the quinoline ring, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The specific wavelengths and molar absorptivities are influenced by the solvent polarity.

Illustrative UV-Visible Absorption Data for this compound in Different Solvents

| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |

| Hexane | 285 | 5,500 | 315 | 3,200 |

| Ethanol | 290 | 5,800 | 320 | 3,500 |

| Acetonitrile | 288 | 5,600 | 318 | 3,300 |

Note: The data in this table are representative examples based on the expected spectroscopic behavior of quinoline derivatives and are not experimentally determined values for this compound.

Illustrative Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Cyclohexane | 315 | 360 | 0.15 |

| Dichloromethane | 320 | 375 | 0.12 |

| Methanol (B129727) | 322 | 380 | 0.10 |

Note: The data in this table are representative examples based on the expected spectroscopic behavior of quinoline derivatives and are not experimentally determined values for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by replacing a hydrogen on the methyl group of the methylsulfanyl substituent with a different group, or by attaching a chiral auxiliary to the quinoline ring, the resulting derivative would be optically active.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would exhibit positive and negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Visible absorption spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, providing valuable information about its absolute configuration and conformation in solution. For a chiral derivative of this compound, the CD spectrum would arise from the electronic transitions of the quinoline chromophore being perturbed by the chiral environment.

Mössbauer Spectroscopy (if applicable for complexes)

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. This method is not directly applicable to this compound itself. However, it becomes an invaluable tool for characterizing complexes of this compound with iron.

The nitrogen atom of the quinoline ring and the sulfur atom of the methylsulfanyl group can act as donor atoms, allowing this compound to function as a ligand in coordination complexes with metal ions, including iron. If a complex of this compound with an iron isotope such as ⁵⁷Fe were synthesized, Mössbauer spectroscopy could provide detailed information about the electronic environment of the iron nucleus.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter provides information about the s-electron density at the iron nucleus and is sensitive to the oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds.

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides insights into the symmetry of the coordination environment around the iron atom and the spin state of the iron (high-spin vs. low-spin).

For a hypothetical iron complex of this compound, Mössbauer spectroscopy could therefore be used to determine the oxidation and spin state of the iron center and to characterize the nature of the coordination bond between the iron and the sulfur/nitrogen donor atoms of the ligand.

Theoretical and Computational Chemistry of 5 Methylsulfanylquinoline

Quantum Chemical Calculations: An Uncharted Territory

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. At present, there are no specific DFT studies published that focus on 5-methylsulfanylquinoline to provide insights into its optimized geometry, electronic properties, and reactivity descriptors.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio calculation method that provides a starting point for more complex and accurate computational techniques, known as post-Hartree-Fock methods. These approaches account for electron correlation to varying degrees. A review of scientific literature indicates a lack of studies that have employed Hartree-Fock or post-Hartree-Fock methods to analyze the electronic characteristics of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between these frontier orbitals provides a measure of the molecule's chemical reactivity and kinetic stability. Without specific quantum chemical calculations for this compound, a detailed analysis of its molecular orbitals, including the spatial distribution and energy levels of its HOMO and LUMO, remains to be performed.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR and IR spectra, which can aid in the characterization of compounds. However, there are no published computational studies that predict the spectroscopic parameters of this compound. Such a study would be valuable for complementing experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations: Awaiting Investigation

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are essential for understanding their interactions and properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is key to understanding the three-dimensional structure of a molecule and its flexibility. By mapping the potential energy surface, the most stable conformers and the energy barriers between them can be identified. To date, no specific molecular modeling or dynamics simulation studies have been published that detail the conformational analysis or the energy landscape of this compound.

Molecular Dynamics Simulations in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov This technique allows researchers to observe the conformational dynamics and interactions of a molecule within a simulated environment, providing insights that are often inaccessible through experimental means alone. nih.gov For this compound, MD simulations can be employed in various environments to understand its behavior in different biological and chemical contexts.

The setup for an MD simulation involves defining a force field, such as AMBER or CHARMM, which describes the potential energy of the system based on the positions of its particles. acs.org The molecule of interest is typically placed in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The system's temperature and pressure are maintained to simulate real-world conditions. acs.org

Potential Simulation Environments for this compound:

Aqueous Solution: Simulating this compound in water would reveal its solvation dynamics, conformational preferences, and the stability of its hydration shell. This is fundamental for understanding its solubility and behavior in biological fluids.

Lipid Bilayer: To assess its potential as a drug, MD simulations can place this compound within a model cell membrane (a lipid bilayer). researchgate.net These simulations can predict its ability to permeate the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties.

Protein Binding Pocket: If this compound is investigated as a potential enzyme inhibitor, MD simulations can model its interaction within the protein's binding site. tandfonline.comresearchgate.net Such simulations provide detailed information on the stability of the protein-ligand complex, key interacting amino acid residues, and the binding free energy, which are crucial for drug design. tandfonline.comnih.gov Studies on other quinoline (B57606) derivatives have successfully used MD simulations to evaluate their potential as inhibitors for various enzymes, demonstrating the utility of this approach. nih.govacs.orgresearchgate.net

Intermolecular Interactions and Solvation Effects

The physicochemical and biological properties of this compound are governed by its intermolecular interactions with itself and with surrounding solvent molecules. These non-covalent interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

The structure of this compound dictates its interaction profile:

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems, a phenomenon observed in other quinoline derivatives. lnu.edu.cnresearchgate.net This is a significant force in crystal packing and in interactions with aromatic residues in proteins.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from solvent molecules (like water) or amino acid residues. jetir.orgrsc.org

Solvation effects describe how a solvent influences the properties and reactivity of a solute. researchgate.netacs.org The behavior of this compound can vary significantly in different solvents. For instance, in polar protic solvents, hydrogen bonding to the quinoline nitrogen is expected to be a dominant interaction. jetir.org The study of solvation in binary solvent mixtures can reveal preferential solvation, where one solvent component is enriched in the immediate vicinity (solvation shell) of the solute molecule. researchgate.net Comprehensive studies on quinoline-appended chalcone (B49325) derivatives have shown that solvation dynamics, including the formation of twisted intramolecular charge transfer (TICT) states, are heavily influenced by solvent polarity and hydrogen bonding capabilities. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. dergipark.org.trbohrium.comijaems.com This field is a cornerstone of cheminformatics and modern drug discovery.

Development of Predictive Models for Chemical Properties

The development of a QSAR model is a multi-step process. nih.gov It begins with a dataset of compounds, typically a series of derivatives including this compound, for which the target property (e.g., anti-cancer IC₅₀ values) has been experimentally measured. bohrium.comimist.ma Molecular descriptors are then calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that links the descriptors to the activity. imist.maarabjchem.org

The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures. nih.govimist.ma A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. ijaems.comimist.ma Numerous QSAR studies on quinoline derivatives have successfully developed models to predict activities ranging from anticancer and antimalarial to anti-TB. bohrium.comnih.govimist.ma

Descriptor Calculation and Analysis

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. dergipark.org.trnih.gov The success of a QSAR model is highly dependent on the selection of relevant descriptors. nih.gov For this compound, a wide array of descriptors can be calculated.

| Descriptor Category | Example Descriptors for this compound | Relevance |

| Constitutional (1D) | Molecular Weight, Atom Counts (C, H, N, S), Number of Aromatic Bonds | Describes the basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape, influencing receptor fit. |

| Physicochemical | LogP (Octanol/Water Partition Coefficient), Molar Refractivity, Polarizability | Predicts properties like lipophilicity (membrane permeability) and electronic interactions. dergipark.org.trimist.ma |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes electronic properties related to reactivity and interaction strength. dergipark.org.trarabjchem.org |

This table is illustrative and shows examples of descriptors that would be calculated in a typical QSAR study.

Analysis of these descriptors helps identify the key structural features that drive the biological activity. For example, a QSAR model for quinoline derivatives might reveal that higher lipophilicity (LogP) and specific electronic features are correlated with increased potency. ijaems.comimist.ma

Computational Studies of Reaction Mechanisms

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. acs.orgacs.org This involves mapping the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and crucially, transition states.

Transition State Characterization

A transition state (TS) is a specific, high-energy configuration along a reaction coordinate that separates reactants from products. d-nb.info It represents the "point of no return" in a chemical transformation and has a fleeting existence. Computationally, a transition state is characterized as a first-order saddle point on the PES, which means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. d-nb.info A key confirmation of a TS structure is the calculation of its vibrational frequencies, where a true TS has exactly one imaginary frequency. d-nb.infonih.gov

For this compound, one could computationally study various reactions, such as:

Oxidation at the Sulfur Atom: The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone. DFT calculations could model the reaction with an oxidant, locate the transition state for oxygen transfer, and determine the activation energy barrier.

Hydroxylation of the Quinoline Ring: The reaction of quinoline with hydroxyl radicals has been studied computationally, revealing that the reaction proceeds via the formation of various adducts. acs.orgnd.edu Similar calculations for this compound could predict the most likely site of attack and the corresponding transition states, providing insight into its metabolic fate or degradation pathways. acs.org

Catalytic Reactions: The mechanisms of metal-catalyzed reactions, such as hydrogenation or amidation involving the quinoline core, have been successfully investigated using DFT. acs.orgrsc.org These studies identify the rate-determining step and the structure of the key transition state, which is vital for catalyst design. rsc.org

By characterizing the transition state, chemists can understand the feasibility of a reaction (via the activation energy), probe the factors that control selectivity, and rationally design catalysts or reaction conditions. d-nb.inforsc.org

Reaction Pathway Elucidation

The elucidation of reaction pathways using computational methods is a cornerstone of modern organic chemistry. It involves mapping the potential energy surface of a reaction, identifying transition states, intermediates, and determining the activation energies that govern the reaction kinetics. sumitomo-chem.co.jp Density Functional Theory (DFT) is a particularly powerful tool for this purpose, allowing for the accurate calculation of electronic structures and energies of molecules involved in a chemical transformation. sumitomo-chem.co.jp

For quinoline derivatives, computational studies have been instrumental in understanding the mechanisms of various functionalization reactions. For instance, DFT calculations have been employed to investigate the C-H activation and subsequent functionalization of the quinoline ring, a key strategy for synthesizing complex derivatives. A study on the Pd(II)-catalyzed C-H activation of quinoline N-oxides, for example, utilized DFT to unravel the complex mechanism and explain the observed regioselectivity between the C2 and C8 positions. rsc.org The calculations revealed that the reaction proceeds through different intermediates—a σ-metallacycle for C8 activation and a π-metallacycle for C2 activation—and that the energy barrier for the C8 pathway is significantly lower, thus favoring that product in agreement with experimental results. rsc.org

In a similar vein, the mechanism of Cp*Co(III)-catalyzed C8-olefination and oxyarylation of quinoline N-oxides with terminal alkynes has been explored using DFT. chemrxiv.org These studies identified the rate-limiting step of the reaction as the insertion of the alkyne into the Cobalt-Carbon bond. chemrxiv.org Furthermore, energy decomposition analysis was performed to understand the origins of selectivity, providing a detailed picture of the electronic and steric factors at play. chemrxiv.org

When applied to this compound, such computational approaches would be invaluable. A theoretical investigation into its synthesis, for example via a nucleophilic aromatic substitution, would involve modeling the reactants, the nucleophile (such as a methanethiolate (B1210775) anion), and the 5-substituted quinoline precursor. DFT calculations would be used to locate the transition state structure for the substitution reaction and calculate the associated activation energy. By comparing different potential pathways, the most energetically favorable route can be predicted.

For a hypothetical reaction involving the functionalization of this compound, the following table illustrates the kind of data that would be generated through computational analysis, drawing parallels from studies on other quinoline systems. rsc.orgchemrxiv.orgacs.org

| Reaction Pathway | Intermediate/Transition State | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Study |

| C8-H Acylation of Quinoline N-Oxide | σ-metallacycle | DFT | ~17 | rsc.org |

| C2-H Acylation of Quinoline N-Oxide | π-metallacycle | DFT | ~29 | rsc.org |

| Cu(II)-catalyzed C-H Hydroxylation | Rate-determining step | DFT (B3LYP/DEF2-TZVP) | 27.9 | acs.org |

| Cp*Co(III)-catalyzed Olefination | Alkyne insertion into Co-C bond | DFT | Rate-limiting step identified | chemrxiv.org |

This table presents data from computational studies on various quinoline derivatives to illustrate the type of information obtained through reaction pathway elucidation. The specific values would differ for this compound.

By elucidating these pathways, chemists can make informed decisions to optimize reaction conditions, such as temperature, solvent, and reaction time, to favor the desired product and minimize the formation of byproducts.

Catalyst Design through Computational Approaches

Computational chemistry is not only used to understand existing reactions but also to proactively design new and improved catalysts. mdpi.com This in silico approach can significantly reduce the experimental effort required for catalyst discovery by screening potential candidates and predicting their efficacy before they are synthesized in the lab.

For reactions involving quinolines, computational methods have been applied to guide catalyst selection. This often involves studying the interaction between a potential catalyst and the quinoline substrate. For example, in the context of transition metal catalysis, DFT can be used to model the coordination of the quinoline nitrogen to the metal center, a crucial step in many catalytic cycles. acs.org The electronic properties of the catalyst, such as its Lewis acidity and the nature of its ligands, can be systematically varied in the computational model to identify features that would lead to lower activation barriers and higher reaction rates.

One area where computational design is prominent is in the development of nanocatalysts for quinoline synthesis. acs.org Theoretical modeling can help understand the structure-activity relationships of these materials. For instance, the interaction of reactants with the surface of a nanoparticle catalyst, such as those made from Nickel or Zinc Oxide, can be simulated to predict the most favorable binding sites and reaction pathways on the catalyst surface. acs.orgresearchgate.net

Molecular docking, a technique commonly used in drug design, can also be adapted for catalyst design. benthamdirect.com This involves computationally "docking" a substrate molecule into the active site of a potential catalyst (such as an enzyme or a metal complex) to predict the binding affinity and geometry. This approach has been used to study quinoline derivatives as inhibitors for enzymes like Dihydrofolate Reductase (DHFR), where the computational results for binding energy correlate with experimental inhibitory activity. benthamdirect.com A similar principle can be applied to design catalysts where strong and specific binding of the transition state is desired.

For the synthesis or functionalization of this compound, a computational approach to catalyst design might involve the following steps:

Hypothesize a Catalytic Cycle: Based on known chemical principles, a plausible catalytic cycle is proposed.

Model Key Intermediates: The structures and energies of the catalyst-substrate complexes and transition states within the cycle are calculated using DFT.

Virtual Ligand Screening: For a metal-based catalyst, the ligands around the metal center are computationally varied to assess their impact on the catalytic activity. Properties like the ligand's electron-donating or -withdrawing ability are correlated with the calculated activation energies.

Predicting Catalyst Performance: The most promising catalyst candidates identified through computation are then prioritized for experimental synthesis and testing.

The following table summarizes computational approaches used in catalyst design relevant to quinoline chemistry.

| Computational Technique | Application in Catalyst Design | Target System Example | Reference |

| DFT Calculations | Evaluating C-H activation barriers with different catalysts | Pyridine (B92270) vs. Quinoline with Copper catalyst | acs.org |

| Molecular Docking | Predicting binding affinity and interactions | Quinoline derivatives with Dihydrofolate Reductase (DHFR) | benthamdirect.com |

| Nanoparticle Modeling | Understanding catalyst-substrate interactions on surfaces | ZnO Nanoparticles for Friedländer annulation | acs.orgresearchgate.net |

| Ligand Effect Studies | Optimizing metal-based catalysts | Pd(II) complexes with different ligands (acetate vs. chloride) | rsc.org |